molecular formula C30H22N4O3 B3510368 N-[3-(1H-benzimidazol-2-yl)phenyl]-2-(2,3-dimethylphenyl)-1,3-dioxo-5-isoindolinecarboxamide

N-[3-(1H-benzimidazol-2-yl)phenyl]-2-(2,3-dimethylphenyl)-1,3-dioxo-5-isoindolinecarboxamide

Cat. No.: B3510368
M. Wt: 486.5 g/mol
InChI Key: SLSFTVRZSKDJQM-UHFFFAOYSA-N
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Description

Benzimidazole derivatives are one of the important heterocyclic templates for the intensive investigation in chemical sciences due to their well-known applications and interesting biological activity profile . They are often used as a core structure in the development of new drugs .


Molecular Structure Analysis

The molecular structure of benzimidazole derivatives generally consists of a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen .


Chemical Reactions Analysis

Benzimidazole derivatives are often used as a core structure in the development of new drugs . They can act as a reagent for the reductive transformation of organic compounds .

Mechanism of Action

The mechanism of action of benzimidazole derivatives can vary widely depending on the specific compound and its intended use. Some benzimidazole derivatives have been postulated as biologically active compounds and display different types of biological activity, such as anticancer, anti-HIV, anticonvulsant, antimalarial, anti-inflammatory, enzymatic inhibition, antiviral, antioxidant, antifungal, and antibacterial .

Future Directions

Benzimidazole derivatives continue to be an area of interest in the development of new drugs due to their wide range of biological activities . Future research may focus on optimizing the synthesis process, exploring new potential uses, and improving the safety and efficacy of these compounds.

Properties

IUPAC Name

N-[3-(1H-benzimidazol-2-yl)phenyl]-2-(2,3-dimethylphenyl)-1,3-dioxoisoindole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H22N4O3/c1-17-7-5-12-26(18(17)2)34-29(36)22-14-13-20(16-23(22)30(34)37)28(35)31-21-9-6-8-19(15-21)27-32-24-10-3-4-11-25(24)33-27/h3-16H,1-2H3,(H,31,35)(H,32,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLSFTVRZSKDJQM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)N2C(=O)C3=C(C2=O)C=C(C=C3)C(=O)NC4=CC=CC(=C4)C5=NC6=CC=CC=C6N5)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H22N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

486.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[3-(1H-benzimidazol-2-yl)phenyl]-2-(2,3-dimethylphenyl)-1,3-dioxo-5-isoindolinecarboxamide
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
N-[3-(1H-benzimidazol-2-yl)phenyl]-2-(2,3-dimethylphenyl)-1,3-dioxo-5-isoindolinecarboxamide
Reactant of Route 3
Reactant of Route 3
N-[3-(1H-benzimidazol-2-yl)phenyl]-2-(2,3-dimethylphenyl)-1,3-dioxo-5-isoindolinecarboxamide
Reactant of Route 4
Reactant of Route 4
N-[3-(1H-benzimidazol-2-yl)phenyl]-2-(2,3-dimethylphenyl)-1,3-dioxo-5-isoindolinecarboxamide
Reactant of Route 5
Reactant of Route 5
N-[3-(1H-benzimidazol-2-yl)phenyl]-2-(2,3-dimethylphenyl)-1,3-dioxo-5-isoindolinecarboxamide
Reactant of Route 6
Reactant of Route 6
N-[3-(1H-benzimidazol-2-yl)phenyl]-2-(2,3-dimethylphenyl)-1,3-dioxo-5-isoindolinecarboxamide

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